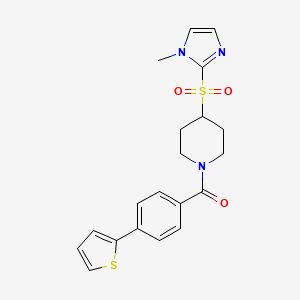

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

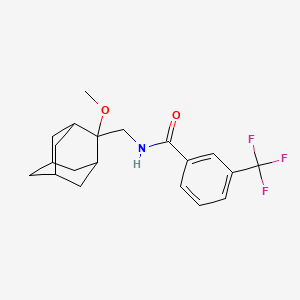

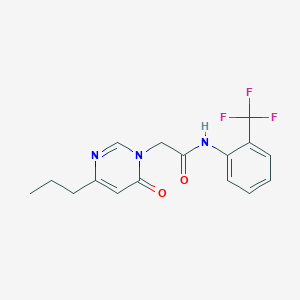

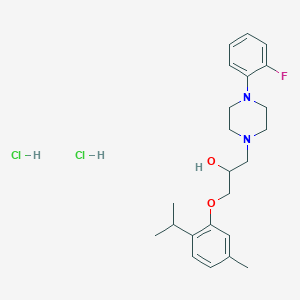

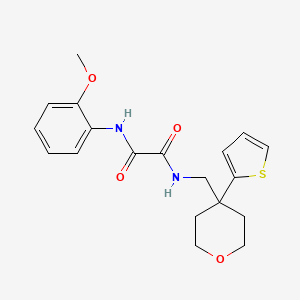

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a phenyl ring, which is a six-membered aromatic ring with six carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a reaction involving glyoxal and ammonia . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The thiophene and phenyl rings could be introduced through cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and thiophene rings are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The imidazole ring, for example, is amphoteric in nature, meaning it can act as both an acid and a base . The sulfur atom in the thiophene ring could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing an imidazole ring are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound belongs to a class of chemicals that are synthesized and characterized for their unique properties. For example, the synthesis of novel sulfonated polybenzimidazoles incorporating phthalazinone groups demonstrates the potential of sulfonated compounds in creating materials with excellent thermal stability and mechanical properties, which could be analogous to the applications of the specified compound in developing new materials for technological applications (Liu et al., 2014).

Potential Therapeutic Applications

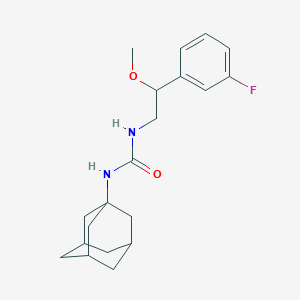

Compounds with similar structural features have been explored for their biological activities, including their roles as selective estrogen receptor modulators and antimicrobial agents. This suggests that the compound may also have potential applications in medical research, particularly in the design of new therapeutic agents (Palkowitz et al., 1997), (Mallesha & Mohana, 2014).

Environmental Applications

Research into the removal of organic sulfides using molecular oxygen and visible light over metal phthalocyanine highlights the environmental applications of sulfur-containing compounds. This could imply the utility of the specified compound or its derivatives in environmental remediation efforts, such as the deodorization and degradation of pollutants (Sun et al., 2008).

Material Science

The development of new materials with specific electronic or photonic properties is another area where compounds with complex heterocyclic structures find applications. For instance, the synthesis of emitters with large Stokes' shifts points to the utility of such compounds in the development of luminescent materials, which could relate to the potential uses of the compound for creating new optical materials or sensors (Volpi et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-22-13-10-21-20(22)28(25,26)17-8-11-23(12-9-17)19(24)16-6-4-15(5-7-16)18-3-2-14-27-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCVJWQVXLMTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)

![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![N-(4-methylcyclohexyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2667969.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)